3-Chloro-4-(methoxymethoxy)benzaldehyde
CAS No.:
Cat. No.: VC20537530
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO3 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 3-chloro-4-(methoxymethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 |
| Standard InChI Key | XVMQRNCAOAVGQN-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C=C(C=C1)C=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure consists of a benzene ring with three substituents:
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A chlorine atom at the 3-position
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A methoxymethoxy (-OCHOCH) group at the 4-position
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An aldehyde functional group at the 1-position
This arrangement creates distinct electronic effects:
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The electron-withdrawing chlorine atom polarizes the aromatic ring
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The methoxymethoxy group provides steric bulk and moderate electron-donating properties
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The aldehyde group enables nucleophilic addition reactions
Physicochemical Data
Key properties derived from experimental and computational studies include:
The compound exhibits a characteristic NMR profile in CDCl:
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δ 9.87 (s, 1H, -CHO)
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δ 7.93 (d, J = 2.0 Hz, 1H, aromatic)
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δ 7.75 (dd, J = 8.4, 2.0 Hz, 1H, aromatic)
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δ 7.31 (d, J = 8.4 Hz, 1H, aromatic)
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δ 5.35 (s, 2H, -OCHO-)
Synthesis and Optimization
Primary Synthetic Route
The standard synthesis involves a two-step protection/functionalization strategy :
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Starting Material: 3-Chloro-4-hydroxybenzaldehyde
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Methoxymethyl (MOM) Protection:
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React with methoxymethyl chloride (MOMCl) in acetone
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Base: KCO (2 eq)
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Temperature: Reflux (20 hours)
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Yield: 86%
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Mechanistic Insights:
The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic MOMCl. The bulky MOM group directs subsequent reactions to the ortho and para positions relative to the chlorine atom.
Process Optimization
Key parameters affecting yield and purity:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| MOMCl Equivalents | 1.05–1.10 eq | Higher equivalents lead to di-protection byproducts |
| Reaction Time | 18–24 h | Shorter times result in incomplete conversion |
| Solvent | Anhydrous acetone | Polar aprotic solvent enhances nucleophilicity |
| Temperature | 56–60°C (reflux) | Lower temperatures slow reaction kinetics |
Chromatographic purification using silica gel (n-hexane/EtOAc = 15:1) typically achieves >95% purity .
Spectroscopic Characterization
Infrared Spectroscopy
Critical IR absorption bands (neat, cm):
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2924, 2829: C-H stretching in -OCH
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1699: Strong C=O stretch of aldehyde
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1595, 1568: Aromatic C=C vibrations
Mass Spectrometry
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EI-MS: m/z 200 (M)
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Fragmentation pattern:
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Loss of -CHO (m/z 171)
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Cleavage of MOM group (m/z 139)
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Comparative Analysis with Analogues
The 4-methoxymethoxy substitution creates distinct spectral differences compared to related benzaldehydes:
| Compound | δ(-CHO) in NMR | IR C=O Stretch (cm) |
|---|---|---|
| 3-Chloro-4-(methoxymethoxy)benzaldehyde | 9.87 | 1699 |
| 4-Methoxybenzaldehyde | 9.82 | 1703 |
| 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde | 9.91 | 1695 |
The downfield shift of the aldehyde proton compared to simple methoxy derivatives suggests enhanced conjugation with the electron-rich aromatic system .
Applications in Medicinal Chemistry
Transthyretin Amyloidogenesis Inhibition
Recent studies demonstrate the compound’s utility in synthesizing chlorinated naringenin analogs :
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Target: Transthyretin (TTR) amyloid fibril formation
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Mechanism:
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Aldehyde group enables Schiff base formation with lysine residues
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Chlorine atom improves blood-brain barrier permeability
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MOM group modulates solubility and protein binding
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Structure-Activity Relationship (SAR) Findings:
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IC improvement of 12b-derived analogs: 3.2 μM → 0.8 μM
Related Compounds and Derivatives
Structural Analogues
Comparative analysis of benzaldehyde derivatives:
Synthetic Derivatives
Common modification pathways:
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Aldehyde Reduction: To benzyl alcohol derivatives using NaBH
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Wittig Reactions: Formation of α,β-unsaturated ketones
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Schiff Base Formation: With primary amines for coordination complexes
Future Research Directions
Targeted Drug Delivery Systems
Potential modifications for enhanced bioavailability:
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Prodrug Strategies: Conversion to oxime or hydrazone derivatives
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Nanoparticle Conjugation: Gold nanoparticle carriers for TTR-selective delivery
Green Chemistry Approaches
Developing sustainable synthesis methods:
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Catalytic Systems: Recyclable Lewis acid catalysts (e.g., FeCl-montmorillonite)
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Solvent-Free Conditions: Mechanochemical grinding with KCO
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